molecular formula C20H14Br2O6 B2663873 ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 324538-80-9

ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2663873
CAS No.: 324538-80-9
M. Wt: 510.134
InChI Key: BCHCRAJVIIQATH-UHFFFAOYSA-N
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Description

ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a brominated benzofuran derivative with a complex substitution pattern. Its structure includes a benzofuran core substituted at positions 4 and 5 with bromine and a 3-bromobenzoyloxy group, respectively, along with a formyl group at position 2, a methyl group at position 7, and an ethyl carboxylate at position 2. The molecular formula is C₂₀H₁₅Br₂O₆, with a molecular weight of 511.15 g/mol.

Properties

IUPAC Name

ethyl 4-bromo-5-(3-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Br2O6/c1-3-26-20(25)15-14(9-23)27-18-10(2)7-13(17(22)16(15)18)28-19(24)11-5-4-6-12(21)8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHCRAJVIIQATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC(=CC=C3)Br)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Br2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from simpler precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the provided evidence, highlighting structural variations and their implications:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 5 Bromine Positions Molecular Formula Molecular Weight (g/mol) Key Properties
ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE (Target) 3-Bromobenzoyloxy 4 (benzofuran), 3 (benzoyloxy) C₂₀H₁₅Br₂O₆ 511.15 High reactivity due to dual bromine; potential halogen bonding
ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-(3-METHYLBENZOYLOXY)-1-BENZOFURAN-3-CARBOXYLATE (CAS 6176-66-5) 3-Methylbenzoyloxy 4 (benzofuran) C₂₁H₁₇BrO₆ 445.26 Increased lipophilicity (logP ~3.2); reduced electrophilicity
ETHYL 4-BROMO-5-[4-(DIMETHYLSULFAMOYL)BENZOYLOXY]-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE 4-(Dimethylsulfamoyl)benzoyloxy 4 (benzofuran) C₂₃H₂₁BrNO₇S 544.39 Enhanced polarity (sulfamoyl group); potential hydrogen-bonding capacity

Key Findings

Substituent Effects on Reactivity: The target compound’s dual bromine atoms increase its molecular weight and electrophilicity compared to the methyl-substituted analog. Bromine’s electron-withdrawing nature may enhance reactivity in cross-coupling reactions, while the methyl group in CAS 6176-66-5 favors lipophilicity, making it more suitable for lipid-rich environments .

Crystallographic Implications :

  • Bromine’s high electron density facilitates X-ray crystallographic analysis, as seen in SHELX-refined structures (e.g., SHELXL for small-molecule refinement) . The methyl-substituted analog may exhibit less defined electron density maps due to lighter substituents.

Lumping Strategy Considerations :

  • ’s lumping approach groups structurally similar compounds, but substituent differences here (e.g., bromo vs. methyl vs. sulfamoyl) significantly alter physicochemical properties. For example, bromine’s steric and electronic effects would render lumping with methyl analogs inappropriate in reaction modeling .

Biological and Synthetic Applications: The target compound’s bromines make it a candidate for further functionalization (e.g., Suzuki-Miyaura coupling).

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